molecular formula C15H12I3NNaO4+ B001035 Liothyronine sodium CAS No. 55-06-1

Liothyronine sodium

Cat. No. B001035
CAS RN: 55-06-1
M. Wt: 673.96 g/mol
InChI Key: SBXXSUDPJJJJLC-YDALLXLXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liothyronine sodium is a man-made form of a hormone that is normally produced by your thyroid gland to regulate the body’s energy and metabolism . It is given when the thyroid does not produce enough of this hormone on its own . Liothyronine treats hypothyroidism (low thyroid hormone) and is also given as part of a medical test for thyroid disorders . It is also used together with surgery and radioactive iodine therapy in people with thyroid cancer .


Synthesis Analysis

Liothyronine sodium is a synthetic form of a thyroid hormone . It is chemically designated as L-Tyrosine, O - (4-hydroxy-3-iodophenyl)-3,5-diiodo-, monosodium salt . The formulation of liothyronine sodium sustained-release tablets was developed by Noor Research & Educational Institute (TAVAN) using Avicel PH-102 and HPMC in the formulation of tablets sustained the drug release of T3 for over 10 hours .


Molecular Structure Analysis

The molecular formula of Liothyronine sodium is C15H11I3NNaO4 . It has an average mass of 672.955 Da and a monoisotopic mass of 672.771973 Da .


Chemical Reactions Analysis

A study on the determination of sodium liothyronine in tablets by colorimetry is described. The method is based on the iodine-starch (potato) reaction after ignition of the sample with potassium carbonate .


Physical And Chemical Properties Analysis

Liothyronine sodium tablets contain liothyronine sodium equivalent to liothyronine in 5 mcg, 25 mcg, and 50 mcg . Inactive ingredients consist of calcium sulfate, corn starch, gelatin, stearic acid, sucrose, and talc .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics Study

A study was conducted to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of the sustained-release liothyronine (SR-T3). The study aimed to design therapeutic regimens that can simulate normal thyroid hormone secretion while avoiding excursions in the T3 serum concentration . The study found that combined treatment with a single dose of SR-T3 plus LT4 is associated with increased serum T3/T4 ratio and minimal excursions in serum T3 concentration during 24 hours .

Treatment for Hypothyroidism

Liothyronine Sodium is used in the treatment of hypothyroidism. A historical review of thyroid hormone replacement strategies has shown that levothyroxine mono-therapy has emerged as the therapy of choice of all recent major guidelines . The evolution of thyroid hormone therapies has been significant over an extended period of time .

Combined Preparation with Levothyroxine

In a randomized controlled clinical trial, the combined preparation of levothyroxine plus sustained-release liothyronine was studied. The trial aimed to characterize the PK and PD of the combined preparations of LT4 + SR-T3 in hypothyroid patients .

Analytical Methods for Estimation

Liothyronine Sodium is often estimated using various analytical methods. These methods are crucial for understanding the concentration and effectiveness of the drug .

Drug Interactions Study

Studies are also conducted to understand the interactions of Liothyronine Sodium with other drugs. This helps in predicting any adverse effects and planning the drug dosage accordingly .

Study on Carcinogenic and Mutagenic Potential

Research is also conducted to study the carcinogenic and mutagenic potential of Liothyronine Sodium. These studies help in understanding the long-term effects of the drug .

Mechanism of Action

Target of Action

Liothyronine sodium, also known as T3, is a thyroid hormone that primarily targets the thyroid receptors attached to DNA . These receptors play a crucial role in controlling DNA transcription and protein synthesis .

Mode of Action

Liothyronine sodium exerts its physiological effects by replacing endogenous thyroid hormone . It diffuses into the cell nucleus and binds to thyroid receptor proteins attached to DNA . This binding triggers the control of DNA transcription and protein synthesis, leading to various changes in the body’s metabolism .

Biochemical Pathways

Liothyronine sodium affects many biochemical pathways. It is involved in processes such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation . These pathways lead to the formation of naturally occurring compounds, defined as metabolites or derivatives . Among these metabolites showing biological activities, diiodothyronines, iodothyronamines, and acetic acid analogues have received more attention .

Pharmacokinetics

Liothyronine sodium is almost totally absorbed, with 95% absorption occurring within 4 hours . The onset of activity occurs within a few hours, and the maximum pharmacologic response occurs within 2 or 3 days . The half-life of T3 is approximately 2.5 days .

Result of Action

The molecular and cellular effects of liothyronine sodium’s action are extensive. It influences energy metabolism, increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of liothyronine sodium. Lifestyle factors such as smoking, body mass index (BMI), and iodine intake can affect thyroid function . For instance, smoking can lead to a decrease in TSH levels and an increase in T3 and T4 levels, while BMI levels are positively correlated with TSH and free T3 levels . Excess iodine can lead to an increase in TSH levels and a decrease in thyroid hormone levels . Among the pollutants analyzed, most studies observed a decrease in thyroid hormone levels after exposure to perchlorate .

Safety and Hazards

Liothyronine sodium should not be used to treat obesity or weight problems . Larger doses may produce serious or even life-threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects . It is also suspected of damaging the unborn child .

Future Directions

Liothyronine sodium will need to be taken for the rest of your life to control hypothyroidism symptoms . Your doctor will likely start you on a lower dose and gradually increase the dose every 1-2 weeks until the desired response is achieved . You will need to take liothyronine for life to control hypothyroidism symptoms . Continue taking liothyronine even if you feel well .

properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXSUDPJJJJLC-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I3NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047505
Record name 3,5,3′-Triiodo-L-thyronine monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liothyronine sodium

CAS RN

55-06-1
Record name Liothyronine sodium [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3′-Triiodo-L-thyronine monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liothyronine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIOTHYRONINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA9VV7D2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine sodium
Reactant of Route 2
Liothyronine sodium
Reactant of Route 3
Liothyronine sodium
Reactant of Route 4
Liothyronine sodium
Reactant of Route 5
Reactant of Route 5
Liothyronine sodium
Reactant of Route 6
Liothyronine sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.